![molecular formula C10H13NO2 B14653626 (2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate CAS No. 53104-49-7](/img/structure/B14653626.png)
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r)-2-Cyanobicyclo[221]hept-2-yl acetate is a bicyclic compound with a unique structure that includes a cyano group and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate typically involves the reaction of a bicyclic precursor with acetonitrile oxide. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may also involve temperature control to ensure optimal reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile oxide, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various functionalized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Wirkmechanismus
The mechanism of action of (2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and acetate ester play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate: This compound has a similar bicyclic structure but lacks the cyano group, making it less reactive in certain chemical reactions.
2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate: This compound includes an oxygen atom in the bicyclic ring, which can influence its reactivity and interactions with other molecules.
Uniqueness
(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate is unique due to the presence of both a cyano group and an acetate ester in its structure.
Eigenschaften
CAS-Nummer |
53104-49-7 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
[(2R)-2-cyano-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C10H13NO2/c1-7(12)13-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-5H2,1H3/t8?,9?,10-/m0/s1 |
InChI-Schlüssel |
BEAXOSSGCARJON-RTBKNWGFSA-N |
Isomerische SMILES |
CC(=O)O[C@@]1(CC2CCC1C2)C#N |
Kanonische SMILES |
CC(=O)OC1(CC2CCC1C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


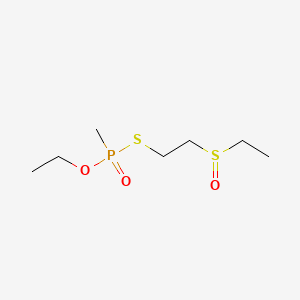
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)
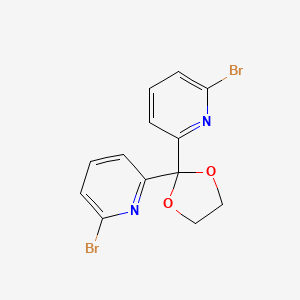

![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
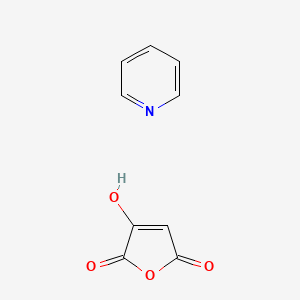

![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)
![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)
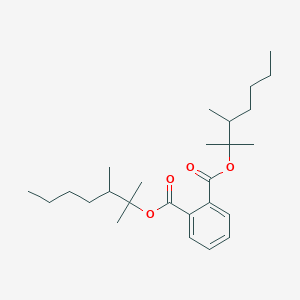
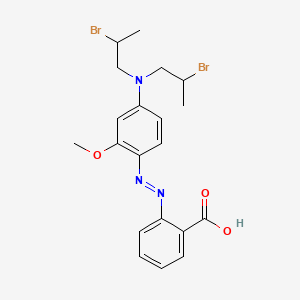
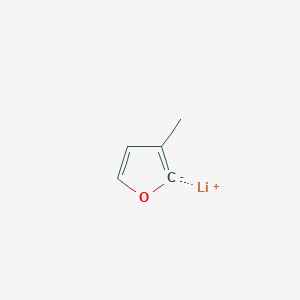

![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
